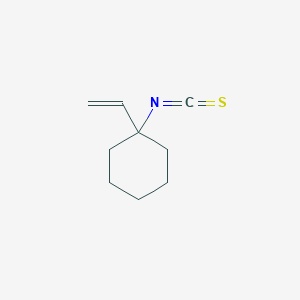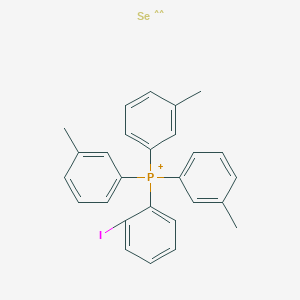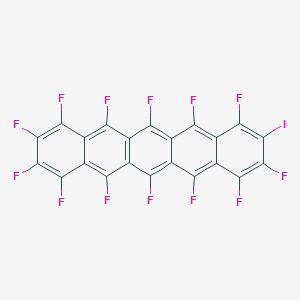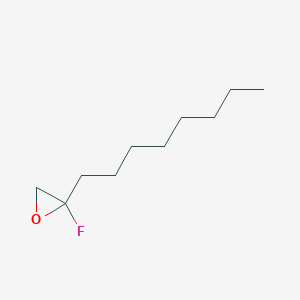
Deca-4,6-diyne-1,10-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deca-4,6-diyne-1,10-diamine is an organic compound characterized by the presence of two amino groups and a diacetylene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of deca-4,6-diyne-1,10-diamine typically involves the coupling of terminal alkynes with appropriate amine precursors. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Deca-4,6-diyne-1,10-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diimines or other oxidized derivatives.
Reduction: Reduction reactions can convert the diacetylene moiety into saturated or partially saturated products.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include diimines, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Deca-4,6-diyne-1,10-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of deca-4,6-diyne-1,10-diamine involves its interaction with various molecular targets and pathways. The diacetylene moiety can undergo polymerization, leading to the formation of conjugated polymers with unique electronic properties. The amino groups can interact with biological molecules, potentially modulating their activity and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems.
Comparaison Avec Des Composés Similaires
Deca-4,6-diyne-1,10-diol: This compound is structurally similar but contains hydroxyl groups instead of amino groups.
Hexa-2,4-diyne-1,6-diamine: Another related compound with a shorter carbon chain and similar functional groups.
Octa-3,5-diyne-1,8-diamine: Similar structure with a different carbon chain length.
Uniqueness: Deca-4,6-diyne-1,10-diamine is unique due to its specific combination of a diacetylene moiety and amino groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo polymerization and participate in redox reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
920754-75-2 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
deca-4,6-diyne-1,10-diamine |
InChI |
InChI=1S/C10H16N2/c11-9-7-5-3-1-2-4-6-8-10-12/h5-12H2 |
Clé InChI |
OTWGJYNWOUSABN-UHFFFAOYSA-N |
SMILES canonique |
C(CC#CC#CCCCN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)




![4-[(2,3-Dimethylbutan-2-yl)oxy]phenol](/img/structure/B14181809.png)
![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)

![9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B14181826.png)
